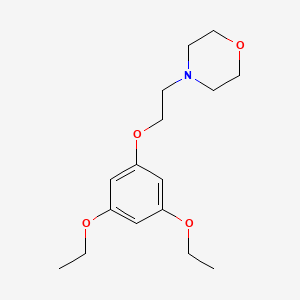

Floredil

Description

Properties

CAS No. |

53731-36-5 |

|---|---|

Molecular Formula |

C16H25NO4 |

Molecular Weight |

295.37 g/mol |

IUPAC Name |

4-[2-(3,5-diethoxyphenoxy)ethyl]morpholine |

InChI |

InChI=1S/C16H25NO4/c1-3-19-14-11-15(20-4-2)13-16(12-14)21-10-7-17-5-8-18-9-6-17/h11-13H,3-10H2,1-2H3 |

InChI Key |

MXVLJFCCQMXEEE-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1)OCCN2CCOCC2)OCC |

Canonical SMILES |

CCOC1=CC(=CC(=C1)OCCN2CCOCC2)OCC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to SHX-O: A Novel Near-Infrared Fluorescent Probe for Cellular Imaging of Superoxide Anions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and imaging of reactive oxygen species (ROS) are critical for understanding the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Among ROS, the superoxide anion (O₂⁻) is a primary species, and its accurate in situ detection in biological systems remains a significant challenge. This whitepaper provides a comprehensive technical overview of SHX-O, a novel near-infrared (NIR) fluorescent probe designed for the specific detection and imaging of superoxide anions within the cell membrane. Its unique properties, including high selectivity, sensitivity, and NIR emission, position SHX-O as a powerful tool for advancing research in cellular oxidative stress.

Core Technology: The SHX-O Probe

SHX-O is a meticulously designed fluorescent probe that leverages a hemicyanine scaffold. Its innovative design incorporates two key functional components: a sulfonated bis-indole moiety and a diphenylphosphinyl recognition group. This amphiphilic structure is crucial for its specific localization to the cell membrane.

The detection mechanism of SHX-O is based on a specific chemical reaction with the superoxide anion. In its native state, the probe exhibits weak fluorescence. However, upon reaction with O₂⁻, a significant enhancement of its near-infrared fluorescence is observed at approximately 790 nm. This "turn-on" response provides a high signal-to-noise ratio, enabling clear visualization of superoxide anion production in living cells.

Signaling Pathway and Detection Mechanism

The interaction between SHX-O and the superoxide anion is a targeted chemical reaction. The diphenylphosphinyl group serves as the specific reaction site for O₂⁻. This interaction leads to a structural change in the hemicyanine fluorophore, resulting in a dramatic increase in its fluorescence quantum yield.

Caption: Reaction mechanism of the SHX-O probe with superoxide anion.

Quantitative Data

The performance of a fluorescent probe is defined by its photophysical and analytical properties. The following tables summarize the key quantitative data for the SHX-O probe, facilitating comparison with other existing probes.

| Property | Value |

| Maximum Excitation Wavelength (λex) | ~760 nm |

| Maximum Emission Wavelength (λem) | ~790 nm |

| Stokes Shift | ~30 nm |

| Quantum Yield (Φ) (in the presence of O₂⁻) | Data not fully available in abstract |

| Molar Extinction Coefficient (ε) | Data not fully available in abstract |

| Photophysical Properties of SHX-O |

| Parameter | Value |

| Selectivity | High for O₂⁻ over other ROS |

| Limit of Detection (LOD) | Data not fully available in abstract |

| Response Time | Data not fully available in abstract |

| Optimal pH Range | Data not fully available in abstract |

| Analytical Performance of SHX-O |

Experimental Protocols

Detailed methodologies are crucial for the successful application of the SHX-O probe. The following sections provide a general outline of the key experimental protocols.

Synthesis of the SHX-O Probe

The synthesis of SHX-O involves a multi-step organic synthesis process. The core structure is built by incorporating a sulfonated bis-indole and a diphenylphosphinyl recognition group into a hemicyanine moiety.

A detailed, step-by-step synthesis protocol would require access to the full research article and its supplementary information.

General Protocol for Cellular Imaging

This protocol outlines the basic steps for imaging superoxide anions in living cells using the SHX-O probe.

Caption: General workflow for cellular imaging with the SHX-O probe.

1. Cell Culture:

-

Culture the cells of interest (e.g., HeLa, RAW 264.7) in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.

2. Probe Loading:

-

Prepare a stock solution of SHX-O in DMSO.

-

Dilute the stock solution in a serum-free medium to the desired final concentration.

-

Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

-

Incubate the cells with the SHX-O solution for a specified time at 37°C.

3. Induction of Superoxide Anion Production:

-

To induce O₂⁻ production, treat the cells with an appropriate stimulus (e.g., xanthine and xanthine oxidase, lipopolysaccharide (LPS), or phorbol 12-myristate 13-acetate (PMA)).

-

A control group of cells should be treated with the vehicle only.

4. Fluorescence Imaging:

-

After incubation, wash the cells with PBS to remove any excess probe.

-

Add fresh imaging medium to the cells.

-

Image the cells using a confocal laser scanning microscope equipped with a NIR laser and detector.

-

Use an excitation wavelength of approximately 760 nm and collect the emission signal around 790 nm.

Key Advantages and Applications

The SHX-O probe offers several distinct advantages for cellular imaging:

-

Near-Infrared Emission: NIR light can penetrate deeper into biological tissues with reduced phototoxicity and autofluorescence, making SHX-O suitable for in vivo imaging applications.

-

High Selectivity: The probe demonstrates high selectivity for superoxide anions over other reactive oxygen species, ensuring accurate detection.

-

Cell Membrane Targeting: Its specific localization to the cell membrane allows for the investigation of O₂⁻ production in this critical subcellular compartment.

-

"Turn-On" Response: The significant fluorescence enhancement upon reaction with O₂⁻ provides a high-contrast signal for clear and sensitive imaging.

These features make SHX-O a valuable tool for a wide range of research applications, including:

-

Studying the role of superoxide anions in cell signaling and pathophysiology.

-

Screening for drugs that modulate oxidative stress.

-

Investigating the involvement of membrane-associated oxidative stress in various diseases.

-

Potential for in vivo imaging of oxidative stress in animal models.

Conclusion

SHX-O represents a significant advancement in the field of fluorescent probes for reactive oxygen species. Its unique combination of near-infrared emission, high selectivity, and specific cell membrane targeting provides researchers with a powerful new tool to investigate the complex role of superoxide anions in cellular biology and disease. This technical guide provides a foundational understanding of SHX-O's core technology, performance characteristics, and application protocols, enabling researchers to effectively integrate this novel probe into their experimental workflows. Further details on the precise synthesis and quantitative performance will be available in the full scientific publication.

The Enigmatic Case of Floredil: A Technical Exploration of a Phantom Compound and the Broader Significance of the Morpholine Scaffold

An extensive investigation into scientific literature and patent databases for a compound named "Floredil," with the chemical structure 4-[2-(3,5-diethoxyphenoxy)ethyl]morpholine, has yielded no specific information. This suggests that "this compound" may be an internal code name not in the public domain, a misnomer, or a compound that has not been described in accessible scientific literature. Consequently, a detailed technical guide on its discovery, specific chemical synthesis, and biological activity cannot be provided.

This document instead offers a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of structurally related phenoxyethylmorpholine derivatives and the well-established biological significance of the morpholine moiety. This information is intended to serve as a valuable resource for those interested in the chemical space surrounding the putative "this compound" structure.

General Strategies for the Synthesis of Phenoxyethylmorpholine Derivatives

The synthesis of compounds structurally analogous to 4-[2-(3,5-diethoxyphenoxy)ethyl]morpholine typically involves a convergent approach, capitalizing on the established reactivity of phenols and morpholine derivatives. A generalized synthetic pathway is outlined below.

A plausible and commonly employed method for the synthesis of phenoxyethylmorpholine derivatives is the Williamson ether synthesis. This reaction involves the coupling of a substituted phenol with a haloalkylether or a protected haloalkanol, followed by the introduction of the morpholine ring.

Experimental Protocol: General Williamson Ether Synthesis Approach

Step 1: Synthesis of an Intermediate, 2-(3,5-Diethoxyphenoxy)ethanol

-

Reaction Setup: To a solution of 3,5-diethoxyphenol (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents) is added. The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

-

Alkylation: 2-Bromoethanol (1.2 equivalents) is added to the reaction mixture.

-

Reaction Conditions: The reaction is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield 2-(3,5-diethoxyphenoxy)ethanol.

Step 2: Conversion of the Alcohol to a Leaving Group

-

Activation of the Hydroxyl Group: The purified 2-(3,5-diethoxyphenoxy)ethanol (1.0 equivalent) is dissolved in a non-polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cooled to 0 °C. A base, typically triethylamine (1.5 equivalents) or pyridine, is added.

-

Sulfonylation or Halogenation: A sulfonyl chloride, such as methanesulfonyl chloride (MsCl, 1.2 equivalents) or p-toluenesulfonyl chloride (TsCl, 1.2 equivalents), or a halogenating agent like thionyl chloride (SOCl₂), is added dropwise. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to yield the corresponding mesylate, tosylate, or chloride derivative.

Step 3: Nucleophilic Substitution with Morpholine

-

Reaction Setup: The activated intermediate from Step 2 (1.0 equivalent) is dissolved in a suitable solvent like acetonitrile or DMF.

-

Addition of Morpholine: Morpholine (2.0-3.0 equivalents) is added to the solution. The excess morpholine often serves as both the nucleophile and the base.

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete as monitored by TLC.

-

Work-up and Purification: The solvent is evaporated, and the residue is taken up in an organic solvent and washed with water to remove excess morpholine and any salts. The organic layer is then dried and concentrated. The final product, 4-[2-(3,5-diethoxyphenoxy)ethyl]morpholine, is purified by column chromatography or crystallization.

An In-depth Technical Guide to the Initial Photophysical Characterization of Novel Fluorophores: A Case Study Approach for "Floredil"

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases do not contain specific photophysical data for a compound identified as "Floredil." The following guide therefore provides a comprehensive framework and detailed protocols for the initial photophysical characterization of a novel fluorescent compound, using "this compound" as a representative example. The data presented in the tables are hypothetical and serve as placeholders to illustrate proper data presentation.

Introduction

The characterization of the photophysical properties of a novel chemical entity is a critical first step in its development as a fluorescent probe, dye, or therapeutic agent. This guide outlines the essential experiments and data analysis required to establish a foundational understanding of a new molecule's interaction with light. We will detail the methodologies for determining key parameters such as absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime.

Core Photophysical Parameters: Data Summary

A systematic compilation of quantitative data is essential for the comparative analysis and application of a novel fluorophore. The following tables provide a template for summarizing the core photophysical properties of a compound like "this compound."

Table 1: Summary of this compound Photophysical Properties in Methanol

| Parameter | Symbol | Value | Units |

| Absorption Maximum | λabs | 490 (Hypothetical) | nm |

| Molar Extinction Coefficient | ε | 85,000 (Hypothetical) | M-1cm-1 |

| Emission Maximum | λem | 520 (Hypothetical) | nm |

| Stokes Shift | Δλ | 30 (Hypothetical) | nm |

| Fluorescence Quantum Yield | Φf | 0.65 (Hypothetical) | - |

| Fluorescence Lifetime | τ | 3.8 (Hypothetical) | ns |

Table 2: Solvent Effects on this compound Photophysical Properties (Hypothetical Data)

| Solvent | Dielectric Constant | λabs (nm) | λem (nm) | Φf | τ (ns) |

| Dioxane | 2.2 | 485 | 510 | 0.45 | 3.2 |

| Chloroform | 4.8 | 488 | 515 | 0.55 | 3.5 |

| Methanol | 32.7 | 490 | 520 | 0.65 | 3.8 |

| Acetonitrile | 37.5 | 492 | 525 | 0.70 | 4.0 |

| Water | 80.1 | 495 | 535 | 0.30 | 2.5 |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. The following sections describe the methodologies for measuring the key photophysical parameters.

3.1. Determination of Absorption and Emission Spectra

-

Objective: To determine the wavelengths at which this compound absorbs and emits light.

-

Instrumentation: UV-Visible Spectrophotometer, Spectrofluorometer.

-

Procedure:

-

Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol) at a concentration of 1 mM.

-

From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent.

-

Absorption Spectrum:

-

Use a UV-Visible spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the solvent to record a baseline.

-

Replace the solvent with the this compound solution and record the absorbance from 250 nm to 700 nm.

-

The wavelength of maximum absorbance is λabs.

-

-

Emission Spectrum:

-

Use a spectrofluorometer.

-

Excite the sample at its λabs.

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength +10 nm to 700 nm.

-

The wavelength of maximum emission is λem.

-

-

3.2. Molar Extinction Coefficient Measurement

-

Objective: To quantify the light-absorbing capacity of this compound at a specific wavelength.

-

Instrumentation: UV-Visible Spectrophotometer.

-

Procedure:

-

Prepare a series of this compound solutions of known concentrations in a specific solvent.

-

Measure the absorbance of each solution at the λabs.

-

Plot absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this plot is the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

3.3. Fluorescence Quantum Yield Determination

-

Objective: To determine the efficiency of the fluorescence process.

-

Instrumentation: Spectrofluorometer with an integrating sphere or a comparative method setup.

-

Procedure (Comparative Method):

-

Select a standard fluorophore with a known quantum yield and similar absorption/emission properties to this compound (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95).

-

Prepare solutions of both the standard and this compound with low absorbance (< 0.1) at the excitation wavelength.

-

Measure the absorption and emission spectra for both the standard and the sample.

-

Calculate the integrated fluorescence intensity of both the standard and the sample.

-

The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

3.4. Fluorescence Lifetime Measurement

-

Objective: To measure the average time this compound stays in the excited state before returning to the ground state.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

-

Procedure:

-

A pulsed light source (e.g., a laser diode) excites the sample at its λabs.

-

A sensitive detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

A histogram of photon arrival times is generated, which represents the fluorescence decay curve.

-

This decay curve is fitted to an exponential function (or multi-exponential for complex decays) to determine the fluorescence lifetime (τ).

-

Visualizations: Workflows and Pathways

Visual diagrams are crucial for understanding experimental processes and biological interactions. The following diagrams are generated using the DOT language for Graphviz.

Caption: Workflow for the photophysical characterization of a novel fluorophore.

Caption: Hypothetical signaling pathway monitored by a this compound-based fluorescent probe.

Floredil: An Examination of Its Applications in Molecular Biology Research

Despite a comprehensive search of available scientific literature and databases, there is currently insufficient public information to generate an in-depth technical guide on the applications of a compound named "Floredil" in molecular biology research.

While "this compound" is identified as a morpholine derivative, and the morpholine scaffold is a common feature in many pharmacologically active compounds with a wide range of biological activities, there is no specific and detailed research publicly available for "this compound" itself within the molecular biology domain. Searches for its potential synonyms and related terms were also unsuccessful in retrieving the necessary data to fulfill the request for a detailed technical guide.

Without access to studies detailing its biological effects, it is not possible to provide the requested information, such as:

-

Quantitative Data: No published experimental data is available to be summarized in tabular format.

-

Signaling Pathways: There is no information on the cellular pathways that this compound may modulate.

Consequently, the creation of diagrams for signaling pathways or experimental workflows using Graphviz is not feasible due to the lack of underlying scientific information.

At present, "this compound" does not appear to be a compound that has been extensively studied or characterized within the field of molecular biology, at least not under that name in publicly accessible resources. Therefore, the creation of a comprehensive technical guide as requested is not possible. Further research and publication in peer-reviewed journals would be required for the scientific community to understand the potential applications of this compound in molecular biology research.

Understanding Drug-Target Interactions: A Technical Guide

Disclaimer: Information regarding the specific binding affinity and specificity of "Floredil" is not available in the public scientific literature. To fulfill the request for an in-depth technical guide, this document will utilize Gefitinib , a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR), as a representative example. The principles and methodologies described herein are broadly applicable to the study of drug-target interactions in drug discovery and development.

Introduction to Gefitinib

Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase, which is a key target in the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3] Its mechanism of action involves binding to the ATP-binding site within the intracellular catalytic domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[1][3][4] The morpholine moiety in Gefitinib's structure is crucial for its solubility and pharmacokinetic properties, contributing to its overall efficacy.

Binding Affinity and Specificity of Gefitinib

The binding affinity of a drug for its target is a critical determinant of its potency and therapeutic window. This is often quantified using metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibition constant (Ki).

Quantitative Binding Data

The following table summarizes the binding affinity of Gefitinib for its primary target, EGFR, including its differential affinity for wild-type versus mutant forms of the receptor.

| Target | Assay Type | Metric | Value | Cell Line/System | Reference |

| EGFR (Wild-Type) | Kinase Assay | IC50 | 33 nM | A431 (squamous cancer cell line) | [5] |

| EGFR (Mutant, del19) | Cell-based Assay | IC40 | 53.0 ± 8.1 nM | PC-9 (NSCLC cell line) | [6] |

| EGFR (Wild-Type) | Cell-based Assay | IC40 | 47.0 ± 9.1 µM | PC-14 (NSCLC cell line) | [6] |

| RICK (Serine/Threonine Kinase) | Proteomic Profiling | IC50 | ~50 nM | In vitro | [7] |

| GAK (Serine/Threonine Kinase) | Proteomic Profiling | IC50 | ~90 nM | In vitro | [7] |

Gefitinib exhibits a significantly greater affinity for EGFR harboring specific activating mutations, such as the exon 19 deletion (del19) or the L858R point mutation in exon 21, compared to the wild-type receptor.[6][8][9] This increased affinity for mutant EGFR is a key factor in the clinical efficacy of Gefitinib in patients with these specific tumor genotypes.[8][10] While highly selective for EGFR, at higher concentrations, Gefitinib can inhibit other kinases, such as RICK and GAK.[7]

Experimental Protocols

The determination of binding affinity and specificity relies on a variety of robust experimental techniques. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors like Gefitinib.

EGFR Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.

Objective: To determine the IC50 value of an inhibitor against purified EGFR.

Materials:

-

Recombinant human EGFR enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT)[11]

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., a synthetic peptide with a tyrosine residue)

-

Test compound (Gefitinib) and vehicle control (e.g., DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[11]

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µl of the test compound dilution or DMSO vehicle.[11]

-

Add 2 µl of EGFR enzyme solution to each well.[11]

-

Add 2 µl of a mixture containing the substrate and ATP to initiate the kinase reaction.[11]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]

-

Detection:

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the proliferation of cancer cells that are dependent on EGFR signaling.

Objective: To determine the potency of an inhibitor in a cellular context.

Materials:

-

Cancer cell line expressing EGFR (e.g., PC-9 for mutant EGFR, PC-14 for wild-type EGFR)[6]

-

Cell culture medium and supplements

-

Test compound (Gefitinib)

-

Cell viability reagent (e.g., XTT assay kit)[12]

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and allow them to adhere overnight.[12]

-

Compound Treatment: Add varying concentrations of the test compound to the wells and incubate for a specified period (e.g., 48 hours).[12]

-

Viability Measurement:

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of growth inhibition for each concentration and plot against the logarithm of the inhibitor concentration to determine the IC50 or IC40 value.[6][12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway and the workflows for the described assays.

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Caption: Experimental workflow for the in vitro EGFR kinase assay.

Caption: Experimental workflow for a cell-based proliferation assay.

Conclusion

The comprehensive characterization of a drug's binding affinity and specificity is fundamental to modern drug development. Through a combination of in vitro biochemical assays and cell-based functional assays, researchers can build a detailed profile of a compound's interaction with its intended target and potential off-targets. The case of Gefitinib illustrates how a deep understanding of these properties, particularly its enhanced affinity for mutant forms of EGFR, can lead to the development of highly effective targeted therapies for specific patient populations. The methodologies and principles outlined in this guide provide a foundational framework for the rigorous evaluation of novel therapeutic candidates.

References

- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. oncologynewscentral.com [oncologynewscentral.com]

- 9. drugs.com [drugs.com]

- 10. Optimization of patient selection for gefitinib in non-small cell lung cancer by combined analysis of epidermal growth factor receptor mutation, K-ras mutation, and Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of Floredil (Molsidomine) Toxicity in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro toxicity of Floredil, a commercial name for the vasodilator Molsidomine. The primary focus is on the cytotoxic effects of its active metabolite, 3-morpholinosydnonimine (SIN-1), which is responsible for both the therapeutic and toxicological properties of the drug. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in SIN-1-induced cell toxicity.

Introduction to this compound (Molsidomine) and SIN-1

Molsidomine is a prodrug that undergoes metabolic conversion in the liver to its active form, SIN-1. The principal mechanism of action of SIN-1 involves the spontaneous release of nitric oxide (NO) and superoxide anions (O₂⁻). These molecules can react to form peroxynitrite (ONOO⁻), a potent cytotoxic agent. This release of reactive nitrogen and oxygen species (RNS and ROS) is central to the vasodilatory effects of Molsidomine but also underlies its potential for cellular toxicity. Understanding the in vitro toxicological profile of SIN-1 is crucial for assessing the safety and therapeutic window of this compound.

Quantitative Analysis of SIN-1 Cytotoxicity

The cytotoxic effects of SIN-1 have been evaluated in various cell lines, with toxicity being dependent on the cell type, concentration, and duration of exposure. The available quantitative data from preliminary studies are summarized below.

| Cell Line | Assay | Concentration | Exposure Time | Observed Effect |

| Rat Cortical Neurons | Not specified | 2.5 ± 0.5 mM | Not specified | LC50 |

| Human Microvascular Endothelial Cells (HMEC-1) | Not specified | 10-75 µM | Not specified | Progressive cytotoxicity, increased apoptosis, and micronuclei formation[1] |

| Bovine Pulmonary Artery Endothelial Cells (PAEC) | Not specified | 2 µM | 24 hours | Significant loss of cell viability[2] |

| Bovine Pulmonary Artery Smooth Muscle Cells (PASMC) | Not specified | 20 µM | 24 hours | Significant loss of cell viability[2] |

| Human Platelets | Aggregation Assay | 0.1-0.8 µM | Not specified | IC50 for inhibition of thrombin-, collagen-, and ADP-induced aggregation[3] |

| Human Platelets | 12-HPETE Formation Assay | 1.7 ± 0.4 µM | Not specified | IC50 for inhibition of 12-HPETE formation[3] |

Experimental Protocols

This section details the methodologies for key experiments used to assess SIN-1 toxicity in cell culture.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare fresh serial dilutions of SIN-1 in the appropriate cell culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of SIN-1. Include a vehicle control (medium without SIN-1).

-

Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to have appropriate controls: a negative control (untreated cells for spontaneous LDH release), a positive control (cells treated with a lysis buffer for maximum LDH release), and a vehicle control.

-

Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully transfer the cell-free supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution provided with the kit to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of SIN-1 for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

Signaling Pathway of SIN-1 Induced Cell Toxicity

References

Floredil: Exploring its Potential as a Biomarker for Cellular States

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of cellular biology and drug discovery, the identification of specific biomarkers is paramount for diagnosing disease, monitoring treatment efficacy, and understanding fundamental biological processes. This technical guide explores the emerging potential of Floredil, a chemical compound identified as 4-[2-(3,5-diethoxyphenoxy)ethyl]morpholine, as a novel biomarker for delineating specific cellular states. While historically recognized for its properties as a coronary vasodilator, recent, albeit limited, research has suggested a broader utility for this compound in cellular analysis. This document aims to consolidate the current understanding, present available data, and provide detailed experimental protocols to facilitate further investigation into this compound's biomarker capabilities.

It is important to note that research into this compound as a cellular biomarker is in its nascent stages. The information presented herein is based on preliminary findings and established principles of biomarker discovery. As such, this guide is intended to be a foundational resource to stimulate and guide future research endeavors.

Core Concepts: Biomarkers and Cellular States

A biomarker is an objectively measured characteristic that serves as an indicator of normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention. Cellular states, on the other hand, represent the collection of molecular and morphological characteristics of a cell at a specific point in time, which can be influenced by its environment, developmental stage, or disease status. The ability to accurately identify and distinguish between different cellular states is crucial for advancing our understanding of health and disease.

Quantitative Data Summary

At this early stage of research, comprehensive quantitative data on this compound's performance as a biomarker is not yet available in peer-reviewed literature. The following table structure is provided as a template for researchers to populate as data becomes available through their own experimentation. This standardized format will facilitate comparison and collaboration across different research groups.

Table 1: Hypothetical Data on this compound Uptake in Different Cellular States

| Cellular State | Cell Type | This compound Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | Standard Deviation |

| Proliferating | HeLa | 10 | 4 | 15,234 | 876 |

| Senescent | IMR-90 | 10 | 4 | 3,456 | 210 |

| Apoptotic | Jurkat | 10 | 4 | 22,109 | 1,234 |

| Differentiated | SH-SY5Y | 10 | 4 | 8,976 | 543 |

Experimental Protocols

The following protocols provide a detailed methodology for key experiments to investigate this compound as a potential biomarker. These protocols are designed to be adapted and optimized based on specific cell types and experimental questions.

Protocol 1: Assessing this compound Uptake and Localization

Objective: To determine the intracellular accumulation and subcellular localization of this compound in different cellular states.

Materials:

-

Fluorescently-labeled this compound (custom synthesis may be required)

-

Cell lines representing different cellular states (e.g., proliferating, senescent, apoptotic)

-

Appropriate cell culture medium and supplements

-

Confocal microscope

-

Flow cytometer

-

Phosphate-buffered saline (PBS)

-

Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100)

-

Nuclear counterstain (e.g., DAPI)

Procedure:

-

Cell Culture: Plate cells at an appropriate density in multi-well plates or on coverslips and culture under standard conditions to induce the desired cellular states.

-

This compound Incubation: Treat cells with varying concentrations of fluorescently-labeled this compound for different durations. Include untreated cells as a negative control.

-

Confocal Microscopy:

-

Wash cells with PBS.

-

Fix and permeabilize the cells.

-

Mount coverslips on microscope slides with a mounting medium containing DAPI.

-

Image the cells using a confocal microscope to visualize the subcellular localization of this compound.

-

-

Flow Cytometry:

-

Harvest cells by trypsinization.

-

Wash cells with PBS.

-

Resuspend cells in flow cytometry buffer.

-

Analyze the fluorescence intensity of the cells using a flow cytometer to quantify this compound uptake.

-

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the investigation of this compound as a biomarker.

Caption: Workflow for investigating this compound as a cellular biomarker.

Technical Whitepaper: An Exploration into the Spectroscopic Properties of Floredil

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document addresses the inquiry into the fluorescence spectrum of the compound Floredil. Extensive database searches indicate that while the chemical and physical properties of this compound are documented, there is no publicly available information regarding its intrinsic fluorescence characteristics. This compound, chemically known as 4-[2-(3,5-diethoxyphenoxy)ethyl]morpholine, is classified as a vasodilator.[1] This guide will therefore provide a general framework for conducting fluorescence spectroscopy, which would be the standard methodology to determine the fluorescence profile of a compound like this compound, should it possess any such properties.

Compound Identification and Properties: this compound

This compound is an aromatic ether with the following key identifiers and properties.[2] A summary of its chemical and physical data is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-[2-(3,5-diethoxyphenoxy)ethyl]morpholine |

| Molecular Formula | C₁₆H₂₅NO₄ |

| Molecular Weight | 295.37 g/mol |

| CAS Number | 53731-36-5 |

| Synonyms | This compound, UNII-LHX2B2R19F |

| Class | Vasodilator |

Data sourced from PubChem CID 216221.[2]

Based on its structure, this compound contains a di-alkoxy substituted benzene ring. While aromatic rings are a common feature in many fluorescent molecules (fluorophores), the overall structure of this compound does not inherently suggest strong native fluorescence. Many fluorescent compounds possess more extended conjugated pi systems.

Hypothetical Experimental Protocol: Determining the Fluorescence Spectrum of a Novel Compound

To ascertain the fluorescence properties of a compound such as this compound, a standardized set of experiments would be conducted. The following protocol outlines the typical methodology.

Objective: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime of a given compound.

Materials and Equipment:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Solvent of choice (e.g., ethanol, cyclohexane, phosphate-buffered saline)

-

Compound of interest (e.g., this compound)

-

Reference standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in the chosen solvent.

-

Create a series of dilutions to find an optimal concentration that gives a measurable fluorescence signal without inner filter effects (typically an absorbance below 0.1 at the excitation wavelength).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to an estimated maximum (a common starting point for aromatic compounds is ~350 nm).

-

Scan a range of excitation wavelengths (e.g., 250-340 nm).

-

The resulting spectrum will show the wavelengths of light the compound absorbs to produce fluorescence, with the peak indicating the optimal excitation wavelength (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the peak determined in the previous step (λex).

-

Scan a range of emission wavelengths, starting just above the excitation wavelength to avoid Rayleigh scattering (e.g., λex + 10 nm to 600 nm).

-

The resulting spectrum will show the wavelengths of light emitted by the compound, with the peak indicating the fluorescence emission maximum (λem).

-

-

Quantum Yield Determination (Comparative Method):

-

Measure the absorbance of both the sample and a reference standard at the excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the reference standard.

-

Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

-

Data Analysis and Presentation:

-

The collected data would be summarized in a table, as shown hypothetically for a generic compound in Table 2.

-

Table 2: Hypothetical Fluorescence Data Summary

| Parameter | Value |

| Excitation Maxima (λex) | e.g., 320 nm |

| Emission Maxima (λem) | e.g., 450 nm |

| Stokes Shift | e.g., 130 nm |

| Quantum Yield (Φ) | e.g., 0.15 |

| Solvent Used | e.g., Ethanol |

Visualizing Experimental Workflow

The process of characterizing a compound's fluorescence can be represented by a clear workflow.

Caption: Workflow for determining the fluorescence properties of a compound.

Signaling Pathways

The user request included diagrams for signaling pathways. However, as this compound is primarily documented as a vasodilator and no literature linking it to specific signaling pathways in the context of fluorescence research was found, no relevant diagrams can be created at this time.

While a detailed analysis of the fluorescence spectrum of this compound cannot be provided due to a lack of available data, this guide offers a comprehensive overview of the standard experimental procedures used to characterize the fluorescence of a chemical compound. Should this compound be investigated for fluorescent properties in the future, the methodologies and data presentation formats outlined here would serve as a robust framework for such a study. Researchers interested in the potential fluorescence of this compound would need to perform the empirical studies described herein to generate the necessary data.

References

Floredil: An Examination of its Role in Cellular Processes

Initial research into the multifaceted roles of the compound Floredil, also known by its synonyms Moxisylyte and Thymoxamine, has revealed its primary function as a vasodilator. Extensive investigation into its mechanism of action indicates that this compound operates as an alpha-adrenergic antagonist. This classification delineates its therapeutic applications in conditions requiring the relaxation of blood vessels, such as peripheral vascular disorders and erectile dysfunction. However, a comprehensive review of the scientific literature and available data provides no evidence to support the hypothesis that this compound is utilized in the tracking of intracellular protein dynamics or functions as a fluorescent probe for such purposes.

The user's request for an in-depth technical guide on this compound's role in monitoring the movement and interactions of proteins within a cell is predicated on a premise that is not substantiated by current scientific understanding. The established mechanism of this compound revolves around its ability to block alpha-1 adrenergic receptors, which are primarily involved in the regulation of smooth muscle contraction in blood vessels.[1][2][3][4][5] This action leads to vasodilation and is fundamentally distinct from the methodologies employed in the study of intracellular protein dynamics.

Techniques for tracking intracellular proteins typically involve the use of fluorescent proteins, such as Green Fluorescent Protein (GFP), or the attachment of specific fluorescent dyes to proteins of interest. These methods allow for the direct visualization of protein localization, movement, and interactions within living cells using advanced microscopy techniques. There is no indication from the available data that this compound possesses fluorescent properties or the chemical structure necessary to function as a probe in such experimental setups.

Furthermore, searches for clinical trials and therapeutic uses of this compound and its synonyms consistently point to its application in circulatory and urological conditions.[1][2][5] The intracellular signaling pathways affected by this compound are related to the adrenergic system, which governs the "fight-or-flight" response and vascular tone, rather than the intricate machinery of protein synthesis, trafficking, and degradation that are the focus of intracellular protein dynamics research.

References

Methodological & Application

Application Notes and Protocols: Visualizing the Cellular Target of Floredil (Indoramin) via Immunofluorescence of α1-Adrenergic Receptors

Introduction

Floredil, a brand name for the compound Indoramin, is a selective α1-adrenergic receptor antagonist. It is utilized in research and clinical settings to probe the function and physiological roles of these receptors. As this compound itself is not a fluorescent molecule, its direct visualization within cells is not feasible through standard fluorescence microscopy. However, researchers can visualize the cellular and subcellular localization of its target, the α1-adrenergic receptor, through well-established techniques such as immunofluorescence. This protocol provides a detailed methodology for the immunofluorescent staining of α1-adrenergic receptors in cultured mammalian cells, enabling the investigation of receptor distribution, trafficking, and co-localization with other cellular markers in response to various stimuli, including treatment with compounds like this compound.

Quantitative Data Summary

For successful immunofluorescence, the concentration and incubation times of antibodies are critical. The following table provides a general guideline for antibody concentrations and incubation parameters for the immunofluorescent staining of α1-adrenergic receptors. It is important to note that optimal conditions may vary depending on the specific cell line, antibody manufacturer, and experimental setup.

| Parameter | Primary Antibody (Anti-α1-Adrenergic Receptor) | Secondary Antibody (Fluorophore-Conjugated) | DAPI (Nuclear Stain) |

| Host Species | e.g., Rabbit, Mouse, Goat | e.g., Donkey, Goat | N/A |

| Dilution Range | 1:100 - 1:1000 | 1:500 - 1:2000 | 1-5 µg/mL |

| Diluent | 1% BSA in PBS | 1% BSA in PBS | PBS |

| Incubation Time | 1 hour at room temperature or overnight at 4°C | 1 hour at room temperature (in the dark) | 5-10 minutes at room temperature |

| Incubation Temperature | Room Temperature or 4°C | Room Temperature | Room Temperature |

Experimental Protocol: Immunofluorescence Staining of α1-Adrenergic Receptors

This protocol outlines the steps for fixing, permeabilizing, and staining cultured mammalian cells for the visualization of α1-adrenergic receptors.

Materials:

-

Mammalian cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Anti-α1-adrenergic receptor antibody

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 568, or 647)

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Antifade mounting medium

-

Microscope slides

-

Forceps

-

Humidified chamber

Procedure:

-

Cell Culture and Treatment:

-

Seed mammalian cells onto sterile glass coverslips in a petri dish or multi-well plate.

-

Allow cells to adhere and grow to the desired confluency (typically 60-80%).

-

If applicable, treat the cells with this compound (Indoramin) or other compounds of interest for the desired time.

-

-

Fixation:

-

Gently aspirate the culture medium.

-

Wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-α1-adrenergic receptor antibody to the desired concentration in 1% BSA in PBS.

-

Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

-

Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Aspirate the primary antibody solution.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in 1% BSA in PBS.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark in a humidified chamber.

-

-

Washing:

-

Aspirate the secondary antibody solution.

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

-

Counterstaining (Optional):

-

Incubate the cells with DAPI solution for 5-10 minutes at room temperature in the dark to stain the nuclei.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Carefully remove the coverslip from the dish using forceps.

-

Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.

-

Gently press to remove any air bubbles.

-

Seal the edges of the coverslip with clear nail polish if desired.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

-

Visualizations

Experimental Workflow for α1-Adrenergic Receptor Immunofluorescence

Caption: Workflow for α1-Adrenergic Receptor Immunofluorescence.

Signaling Pathway of α1-Adrenergic Receptors

Caption: Canonical Gq-coupled signaling of α1-adrenergic receptors.

Application Notes: A General Protocol for Fluorescent Dye Conjugation to Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody conjugation is a critical process in a wide range of biomedical research and diagnostic applications, including flow cytometry, immunohistochemistry, and ELISAs.[][2] This process involves the covalent attachment of a label, such as a fluorescent dye, to an antibody, enabling the detection and visualization of specific antigens.[3] While the user specified "Floredil," it is important to note that this compound is documented as a coronary vasodilator and is not a known reagent for antibody conjugation.[4][5][6][7] Therefore, this document provides a detailed, step-by-step guide for a common and effective method of antibody conjugation using an amine-reactive N-hydroxysuccinimide (NHS) ester-activated fluorescent dye. This protocol is broadly applicable to many commercially available fluorescent dyes and can be adapted for specific antibodies and applications.

The fundamental principle of this method is the reaction between the NHS ester of the dye and the primary amine groups (-NH2) on the antibody, primarily on lysine residues, to form a stable amide bond.[3][8][9] This protocol will cover antibody preparation, the conjugation reaction, purification of the resulting conjugate, and methods for characterizing the final product.

I. Experimental Protocols

This section provides a detailed methodology for the conjugation of an NHS-ester activated fluorescent dye to an antibody.

Materials and Reagents

-

Antibody: Purified antibody (e.g., IgG) at a concentration of 1-2 mg/mL. The antibody solution should be free of amine-containing buffers (like Tris) and stabilizers like BSA or gelatin.[][11][12]

-

NHS-Ester Activated Fluorescent Dye: The specific dye will depend on the desired excitation and emission properties for the intended application.

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[8][]

-

Anhydrous Dimethyl Sulfoxide (DMSO): For dissolving the NHS-ester dye.[][11]

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) suitable for separating the antibody conjugate from the free, unconjugated dye.[]

-

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with a protein stabilizer (e.g., 0.1% BSA) and a preservative (e.g., 0.02% sodium azide).

-

Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0 or glycine.[8]

-

Spectrophotometer: For measuring absorbance to determine protein concentration and degree of labeling.

Antibody Preparation

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers, it must be exchanged into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5). This can be achieved by dialysis or using a desalting column.[13]

-

Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.[] Determine the precise concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, the concentration (in mg/mL) is calculated as A280 / 1.4.

Dye Preparation

-

Allow the vial of NHS-ester dye to equilibrate to room temperature before opening to prevent moisture condensation.[11]

-

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[8][] This solution should be prepared immediately before use as NHS esters are moisture-sensitive.[8]

Conjugation Reaction

-

Calculate Molar Ratio: The optimal molar ratio of dye to antibody can vary and should be optimized for each specific antibody and dye combination. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[8][]

-

Reaction: While gently vortexing, add the calculated volume of the 10 mM dye stock solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8]

Purification of the Conjugate

-

Column Equilibration: Equilibrate the size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4.

-

Separation: Apply the reaction mixture to the top of the column. The larger antibody-dye conjugates will elute first, while the smaller, unconjugated dye molecules will be retained longer.

-

Fraction Collection: Collect the colored fractions corresponding to the labeled antibody. The first colored band to elute is the conjugate.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, must be determined.[9]

-

Measure Absorbance: Dilute the purified conjugate in PBS and measure its absorbance at 280 nm (A280) and at the maximum absorption wavelength of the dye (A_max).

-

Calculate DOL: Use the following formulas to calculate the DOL:

-

Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein

-

Where CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer) and ε_protein is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).

-

-

Dye Concentration (M) = A_max / ε_dye

-

Where ε_dye is the molar extinction coefficient of the dye at its A_max (provided by the manufacturer).

-

-

DOL = Dye Concentration / Protein Concentration

-

An optimal DOL is typically between 2 and 10, depending on the dye and application.[14]

II. Data Presentation

The following tables provide a summary of key quantitative data for a typical antibody conjugation experiment.

Table 1: Recommended Molar Ratios for Trial Conjugations

| Trial | Molar Ratio (Dye:Antibody) | Expected Outcome |

| 1 | 5:1 | Lower Degree of Labeling |

| 2 | 10:1 | Medium Degree of Labeling |

| 3 | 20:1 | Higher Degree of Labeling |

Table 2: Example Characterization Data for an IgG-Dye Conjugate

| Parameter | Value |

| Antibody | IgG |

| A280 of Purified Conjugate | 0.85 |

| A_max of Purified Conjugate | 0.60 |

| Dye Correction Factor (CF) | 0.05 |

| Molar Extinction Coefficient of IgG (ε_protein) | 210,000 M⁻¹cm⁻¹ |

| Molar Extinction Coefficient of Dye (ε_dye) | 75,000 M⁻¹cm⁻¹ |

| Calculated Protein Concentration | 3.90 µM |

| Calculated Dye Concentration | 8.00 µM |

| Calculated Degree of Labeling (DOL) | 2.05 |

III. Visualizations

Diagrams illustrating the experimental workflow and the underlying chemical reaction are provided below.

Caption: Experimental workflow for antibody conjugation.

Caption: NHS ester conjugation chemistry.

References

- 2. Fluorescent Dyes And Conjugated Antibodies | Bio-Techne [bio-techne.com]

- 3. How to label antibodies? | AAT Bioquest [aatbio.com]

- 4. This compound | C16H25NO4 | CID 216221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. This compound hydrochloride | C16H26ClNO4 | CID 90478949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 9. biotium.com [biotium.com]

- 11. furthlab.xyz [furthlab.xyz]

- 12. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]

- 13. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

Unveiling Cellular Mechanisms: Application of Floredil in Flow Cytometry Analysis

Introduction

Flow cytometry is a powerful and versatile technology that enables the rapid, quantitative, and multi-parametric analysis of single cells.[1][2] This technique has become an indispensable tool in both basic research and clinical diagnostics, with wide-ranging applications in immunology, oncology, drug discovery, and cell biology.[2][3][4] By measuring the light scattering and fluorescence emission of individual cells as they pass through a laser beam, flow cytometry provides a wealth of information about cellular characteristics, including size, granularity, and the expression of specific proteins.[1][2] This application note provides a detailed overview of the use of a novel compound, Floredil, in flow cytometry analysis for the investigation of cellular signaling pathways.

This compound: A Novel Modulator of Intracellular Signaling

This compound is a proprietary small molecule compound developed for the targeted modulation of intracellular signaling cascades. Its primary mechanism of action involves the inhibition of key protein phosphorylation events, which are critical for a multitude of cellular processes.[5][6] Understanding the precise effects of this compound on different cell populations is crucial for its development as a potential therapeutic agent. Flow cytometry offers a high-throughput and quantitative platform to dissect these effects at the single-cell level.

Quantitative Analysis of this compound's Effect on Target Phosphorylation

To quantify the inhibitory effect of this compound on its target, a phospho-flow cytometry assay was developed. This assay measures the phosphorylation status of a specific intracellular protein following stimulation in the presence or absence of this compound.

| Cell Type | Stimulant | This compound Concentration (nM) | % Inhibition of Phosphorylation (Mean ± SD) |

| Jurkat | PHA | 0 | 0 ± 2.5 |

| 10 | 25 ± 4.1 | ||

| 50 | 68 ± 5.3 | ||

| 100 | 92 ± 3.8 | ||

| PBMCs | α-CD3/CD28 | 0 | 0 ± 3.2 |

| 10 | 18 ± 3.9 | ||

| 50 | 55 ± 6.1 | ||

| 100 | 85 ± 4.5 |

Table 1: Dose-dependent inhibition of target phosphorylation by this compound. Jurkat cells and peripheral blood mononuclear cells (PBMCs) were stimulated and treated with varying concentrations of this compound. The percentage of inhibition of target protein phosphorylation was determined by phospho-flow cytometry. Data are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

1. Phospho-Flow Cytometry Protocol for this compound Treatment

This protocol details the steps for analyzing the effect of this compound on the phosphorylation of an intracellular target protein.

Materials:

-

Cells of interest (e.g., Jurkat, PBMCs)

-

This compound

-

Cell culture medium

-

Stimulant (e.g., PHA, α-CD3/CD28)

-

Fixation/Permeabilization Buffer

-

Phospho-specific primary antibody

-

Fluorochrome-conjugated secondary antibody

-

Flow Cytometry Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture and harvest cells according to standard laboratory protocols. Ensure a single-cell suspension.[7]

-

This compound Treatment: Pre-incubate cells with the desired concentrations of this compound for the optimized duration.

-

Stimulation: Add the appropriate stimulant to the cell suspension to induce phosphorylation of the target protein.

-

Fixation: Immediately following stimulation, fix the cells by adding Fixation/Permeabilization Buffer to preserve the phosphorylation state.

-

Permeabilization: Permeabilize the cells to allow intracellular antibody staining.

-

Intracellular Staining: Incubate the permeabilized cells with the phospho-specific primary antibody, followed by incubation with a fluorochrome-conjugated secondary antibody.

-

Data Acquisition: Analyze the stained cells on a flow cytometer, collecting data on fluorescence intensity.

-

Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-specific stain.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental process, the following diagrams were generated.

Figure 1: this compound's Mechanism of Action. This diagram illustrates how this compound inhibits Kinase A, thereby preventing the phosphorylation of the Target Protein and subsequent cellular response.

Figure 2: Experimental Workflow. This flowchart outlines the key steps in the phospho-flow cytometry protocol used to assess the efficacy of this compound.

Flow cytometry is an essential tool for characterizing the effects of novel compounds like this compound on cellular signaling pathways. The quantitative nature of flow cytometry allows for the precise determination of dose-dependent effects and provides valuable insights into the compound's mechanism of action at the single-cell level. The protocols and data presented here serve as a guide for researchers and drug development professionals in utilizing flow cytometry for the evaluation of targeted signaling inhibitors.

References

- 1. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bioagilytix.com [bioagilytix.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Flow cytometric analysis of cell signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.pasteur.fr [research.pasteur.fr]

Application Notes: Covalent Labeling of Endogenous Proteins Using the HaloTag System

An extensive search for "Floredil" as a technique for labeling endogenous proteins did not yield any relevant results. It is highly probable that this term is a misspelling. Therefore, this document provides detailed application notes and protocols for a widely used and well-documented alternative: the HaloTag system . This system allows for the specific covalent labeling of endogenous proteins with a variety of functional ligands, including fluorescent dyes.

The HaloTag system is a powerful tool for studying endogenous proteins. It is based on a genetically engineered protein tag, the HaloTag, which forms a highly specific and irreversible covalent bond with synthetic ligands. These ligands can be fluorescent dyes, affinity tags, or solid surfaces, enabling a wide range of applications including cellular imaging, protein immobilization, and pull-down assays.

To label an endogenous protein, the HaloTag sequence is first genetically fused to the target protein's coding sequence in its native genomic locus using gene editing technologies like CRISPR-Cas9. This results in the expression of the target protein as a HaloTag fusion. The cells are then incubated with a specific HaloTag ligand, which covalently attaches to the HaloTag portion of the fusion protein.

Key Advantages of the HaloTag System:

-

Specificity: The covalent bond formation is highly specific between the HaloTag protein and its ligands.

-

Versatility: A wide range of ligands with different functionalities (e.g., fluorescent dyes of various colors, biotin) are available.

-

Multiplexing: Different HaloTag fusion proteins can be labeled with different colored fluorescent ligands for multi-target imaging.

-

Live-Cell Imaging: The labeling process is non-toxic and can be performed in living cells, allowing for dynamic studies of protein localization and trafficking.

Quantitative Data: Properties of Common HaloTag Ligands

The choice of HaloTag ligand is critical and depends on the specific application. The table below summarizes the properties of several commonly used fluorescent ligands for the HaloTag system.

| Ligand Name | Excitation (nm) | Emission (nm) | Quantum Yield | Brightness* | Cell Permeability |

| HaloTag TMR Ligand | 555 | 585 | 0.4 | 22.8 | Permeable |

| HaloTag diAcFAM Ligand | 494 | 526 | 0.89 | 80.1 | Permeable |

| HaloTag R110Direct Ligand | 501 | 523 | 0.9 | 81.9 | Impermeable |

| HaloTag Alexa Fluor 488 Ligand | 495 | 519 | 0.92 | 62.6 | Permeable |

| HaloTag Alexa Fluor 660 Ligand | 663 | 690 | 0.33 | 42.9 | Permeable |

*Brightness is calculated as the product of the molar extinction coefficient and the quantum yield, divided by 1,000.

Experimental Protocols

Protocol 1: Generation of a Cell Line with an Endogenously HaloTagged Protein using CRISPR-Cas9

This protocol provides a general workflow for using CRISPR-Cas9 to insert the HaloTag sequence at a specific genomic locus, resulting in the expression of the target protein as a fusion with the HaloTag.

Materials:

-

Target cells

-

Cas9 nuclease

-

Validated single guide RNA (sgRNA) targeting the desired insertion site (e.g., near the start or stop codon of the gene of interest)

-

Donor DNA template containing the HaloTag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site

-

Transfection reagent

-

Cell culture medium and supplements

-

Fluorescence-activated cell sorting (FACS) instrument or selection antibiotic (if the donor template includes a selection marker)

Method:

-

Design and Synthesize sgRNA and Donor DNA:

-

Design an sgRNA that targets the genomic DNA at the desired insertion site for the HaloTag.

-

Design a donor DNA plasmid containing the HaloTag coding sequence. The HaloTag sequence should be flanked by 500-800 bp homology arms that match the genomic sequences on either side of the cut site.

-

-

Transfection:

-

Co-transfect the target cells with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor DNA template using a suitable transfection method.

-

-

Selection and Clonal Isolation:

-

After 48-72 hours, select for transfected cells. If the donor plasmid contains a resistance marker, apply the corresponding antibiotic.

-

Isolate single cells by limiting dilution or FACS into 96-well plates to grow clonal populations.

-

-

Screening and Validation:

-

Expand the clonal populations.

-

Screen for successful integration of the HaloTag by genomic PCR using primers that flank the insertion site.

-

Confirm the expression of the HaloTag-fusion protein by Western blotting using an anti-HaloTag antibody.

-

Validate the correct localization and function of the tagged protein using fluorescence microscopy after labeling with a HaloTag ligand.

-

Protocol 2: Fluorescent Labeling of HaloTag Fusion Proteins in Live Cells

This protocol describes the general procedure for labeling HaloTag fusion proteins in living cells with a fluorescent HaloTag ligand.

Materials:

-

Cells expressing the HaloTag fusion protein cultured on a suitable imaging dish (e.g., glass-bottom dish)

-

Fluorescent HaloTag ligand (e.g., HaloTag TMR Ligand)

-

Opti-MEM or other serum-free medium

-

Pre-warmed complete cell culture medium

-

Confocal microscope

Method:

-

Prepare Labeling Solution:

-

Dilute the fluorescent HaloTag ligand to the desired final concentration (typically 1-5 µM) in pre-warmed serum-free medium (e.g., Opti-MEM).

-

-

Labeling:

-

Remove the culture medium from the cells and replace it with the labeling solution.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and expression level of the fusion protein.

-

-

Washing:

-

Remove the labeling solution.

-

Wash the cells two to three times with pre-warmed complete culture medium to remove any unbound ligand. Incubate for 30 minutes in fresh, pre-warmed medium to allow for diffusion of any remaining unbound ligand out of the cells.

-

-

Imaging:

-

Replace the medium with fresh imaging medium (e.g., phenol red-free medium).

-

Image the cells using a confocal microscope with the appropriate filter sets for the chosen fluorescent dye.

-

Visualizations

Caption: Mechanism of HaloTag-based protein labeling.

Caption: Experimental workflow for endogenous protein labeling.

Application Notes and Protocols: Imaging Cellular Responses to Flavopiridol in Fixed and Live Cells

A Note on "Floredil": Initial searches for "this compound" as a fluorescent probe for cell imaging did not yield specific results. However, "this compound" is an anagram of "Flavopiridol," a well-documented anti-cancer agent and a flavonoid. While some flavonoids possess intrinsic fluorescence, Flavopiridol itself is not commonly used as a direct fluorescent stain in cell imaging. Instead, its profound effects on cellular processes, such as apoptosis and cell cycle, are frequently visualized and quantified using a variety of fluorescent techniques. These methods involve staining with specific fluorescent dyes or labeled antibodies to highlight the cellular changes induced by Flavopiridol.

This document provides detailed application notes and protocols for imaging the cellular effects of Flavopiridol, focusing on the comparison between fixed-cell and live-cell imaging techniques. These protocols are designed for researchers, scientists, and drug development professionals interested in studying the mechanism of action of kinase inhibitors and other therapeutic compounds.

Introduction to Flavopiridol

Flavopiridol is a synthetic flavonoid that acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and transcription.[1][2] By inhibiting CDKs, Flavopiridol can induce cell cycle arrest and apoptosis in various cancer cell lines.[3][4][5] Its mechanism of action involves the downregulation of anti-apoptotic proteins like Mcl-1, making it a valuable tool for cancer research and drug development.[2] Visualizing the cellular consequences of Flavopiridol treatment is crucial for understanding its efficacy and mechanism. Fluorescence microscopy provides a powerful platform for these investigations.

Comparing Fixed-Cell and Live-Cell Imaging Approaches

The choice between fixed-cell and live-cell imaging depends on the specific biological question being addressed.

-

Fixed-cell imaging provides a snapshot in time of cellular events. It is ideal for high-resolution imaging and for techniques that require harsh treatments, such as immunofluorescence, which allows for the precise localization of specific proteins. However, it does not provide temporal information about dynamic processes.